Home > Products > Screening Compounds P69828 > N-1,3-benzodioxol-5-yl-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide
N-1,3-benzodioxol-5-yl-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide -

N-1,3-benzodioxol-5-yl-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide

Catalog Number: EVT-5130366
CAS Number:
Molecular Formula: C23H22N2O7S
Molecular Weight: 470.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

This section explores compounds structurally related to N-(1,3-Benzodioxol-5-yl)-4-[amino]benzamide, as mentioned in the provided scientific papers. The focus is on compounds sharing key structural features or belonging to similar chemical classes.

(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride (SSR240612)

Compound Description: SSR240612 is a potent, orally active non-peptide antagonist of the bradykinin B1 receptor. [, ] It exhibits high selectivity for the B1 receptor over the B2 receptor (500- to 1000-fold). [, ] SSR240612 effectively inhibits bradykinin B1 receptor-mediated activities both in vitro and in vivo, demonstrating anti-inflammatory and analgesic properties in various animal models. [, ]

Relevance: SSR240612 shares a structural similarity with N-(1,3-Benzodioxol-5-yl)-4-[amino]benzamide, featuring a 1,3-benzodioxol-5-yl moiety and a sulfonamide group connected to an aromatic ring. While SSR240612 possesses a complex peptidomimetic structure, the presence of these common elements suggests potential exploration of structure-activity relationships between the two compounds.

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

Compound Description: ASP5854 is a novel, selective, and orally active dual antagonist of adenosine A1 and A2A receptors. [] It exhibits high affinity for both receptors with no significant species differences. [] ASP5854 demonstrates efficacy in improving motor impairments and enhancing cognitive function in animal models of Parkinson's disease. []

Relevance: Although ASP5854 belongs to a different chemical class than N-(1,3-Benzodioxol-5-yl)-4-[amino]benzamide, its exploration as a dual adenosine receptor antagonist might offer insights into potential multi-target strategies for compounds possessing similar structural features, particularly the sulfonamide group.

Venetoclax (ABT-199)

Compound Description: Venetoclax is a B-cell lymphoma-2 (Bcl-2) protein inhibitor under clinical development for treating hematologic malignancies. [] Its primary route of elimination is through fecal excretion, with hepatic metabolism playing a crucial role in its clearance. [] Notably, Venetoclax forms an unusual metabolite, M27, primarily through CYP3A4-mediated oxidation, which is considered a disproportionate human metabolite. []

Relevance: While structurally distinct from N-(1,3-Benzodioxol-5-yl)-4-[amino]benzamide, Venetoclax highlights the importance of understanding metabolic pathways and potential metabolite formation, particularly for compounds containing similar functional groups like sulfonamides. This knowledge can guide structural modifications to optimize pharmacokinetic properties.

2-amino-N-methyl-N-(1-phenyl-3-methylpyrazol-5-yl)benzamide

Compound Description: This compound serves as a crucial starting material in a series of reactions aimed at synthesizing pyrazolo[3,4-c][1,5]benzodiazocin-10(11H)one derivatives. [] Its diazonium salts are further utilized in Pschorr and Sandmeyer reactions to access the []benzopyrano[4,3-c]pyrazole system, which holds potential pharmaceutical interest. []

Relevance: This compound shares the benzamide structural motif with N-(1,3-Benzodioxol-5-yl)-4-[amino]benzamide. Although the core heterocyclic systems differ, exploring reactions and modifications performed on this compound might offer valuable insights into potential synthetic routes and functionalization strategies for the target compound.

N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

Compound Description: This series of compounds is synthesized through the reaction of N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides with N-chloramides. [] These compounds undergo hydrochlorination and hydrobromination, leading to the addition of halogen atoms to the quinoid ring. [] They exhibit potential activities as inhibitors of Insulysin, CTGF expression, Glutamyl endopeptidase II, and Transcription factor STAT3. []

Relevance: N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides share the benzamide and sulfonamide structural features with N-(1,3-Benzodioxol-5-yl)-4-[amino]benzamide. While the core structures differ, the shared functionalities suggest potential similarities in their chemical reactivity and potential biological activities, warranting further investigation.

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CD-PPB)

Compound Description: CD-PPB acts as a positive allosteric modulator (potentiator) of metabotropic glutamate receptor (mGluR) subtype 5. [] Analogs of CD-PPB have been found to potentiate mGluR1 as well. [] Notably, CD-PPB and its analogs bind to a distinct site on mGluR1 compared to negative allosteric modulators. []

Relevance: Although CD-PPB targets mGluR1 and mGluR5, its structural similarity to N-(1,3-Benzodioxol-5-yl)-4-[amino]benzamide, particularly the benzamide and the nitrogen-containing heterocyclic system, suggests potential exploration of related compounds as modulators of other metabotropic glutamate receptors.

Dicyanocobinamide (CN2-Cbi)

Compound Description: CN2-Cbi, a natural intermediate in vitamin B12 synthesis, functions as a coactivator of soluble guanylyl cyclase (sGC). [] Unlike previously known regulators targeting sGC's N-terminal regulatory regions, CN2-Cbi directly interacts with the catalytic domain, enhancing its activation by NO-independent regulators. [] This interaction leads to increased cGMP levels and vasorelaxation, suggesting potential therapeutic applications for CN2-Cbi. []

Relevance: Despite belonging to a distinct chemical class, CN2-Cbi's ability to directly modulate the catalytic domain of sGC offers a new perspective on potential mechanisms of action for compounds like N-(1,3-Benzodioxol-5-yl)-4-[amino]benzamide. Investigating whether similar interactions with specific protein domains are possible could expand the understanding of its biological activity.

(+)-(R)-trans-4-(1-aminoethyl)-N-(4-pyridyl)cyclohexane carboxamide dihydrochloride

Compound Description: This compound plays a crucial role in a method for preparing pancreatic hormone-producing cells from human induced pluripotent stem (iPS) cells. [] It is used in the initial stage of cell culture, contributing to the differentiation process towards pancreatic hormone-producing cells. []

Relevance: While structurally dissimilar to N-(1,3-Benzodioxol-5-yl)-4-[amino]benzamide, this compound highlights the potential of exploring benzamide derivatives in cell differentiation and tissue engineering applications. The presence of a carboxamide group, albeit in a different context, might suggest possible functionalities for further investigation in the context of the target compound.

5-chloro-2-(5-chloro-thiophene-2-sulfonylamino-N-(4-(morpholine-4-sulfonyl)-phenyl)-benzamide sodium salt (ataciguat or HMR-1766)

Compound Description: Ataciguat, a NO-independent soluble guanylyl cyclase (sGC) activator, targets the heme-binding region of sGC. [] This compound demonstrates synergistic enhancement of sGC activation when combined with other NO-independent regulators like BAY41-2272 and CN2-Cbi, leading to increased cGMP levels and vasorelaxation. []

Relevance: Ataciguat showcases the potential of compounds containing a sulfonamide group, akin to N-(1,3-Benzodioxol-5-yl)-4-[amino]benzamide, to act as sGC regulators. While their structures differ significantly, investigating their respective structure-activity relationships regarding sGC activation could provide valuable insights into potential pharmacological applications.

2-[methyl(2-pyridin-2-ylethyl)-amino]fluoren-9-one hydroiodide (NSC24048)

Compound Description: NSC24048 emerged as an inhibitor of the ABCG2 transporter, as identified through analysis of cytotoxicity profiles in the NCI Anticancer Drug Screen database. [] Its inhibitory effect on ABCG2 function was confirmed through validation studies, suggesting potential implications for drug bioavailability and resistance mechanisms. []

Relevance: Although structurally dissimilar to N-(1,3-Benzodioxol-5-yl)-4-[amino]benzamide, NSC24048 underscores the importance of evaluating potential interactions with transporter proteins, like ABCG2, especially for compounds containing a sulfonamide group, which is known to influence pharmacokinetic profiles.

Medroxalol

Compound Description: Medroxalol is an alpha- and beta-adrenergic antagonist possessing antihypertensive activity. [] Studies on medroxalol analogs demonstrated that the phenolic hydroxy group is responsible for both beta-adrenergic antagonism and enhancement of alpha-adrenergic antagonism. [] Notably, medroxalol and its phenolic O-methyl analog exhibited similar antihypertensive activity despite having different alpha- to beta-blocking potencies, suggesting the involvement of additional pharmacological mechanisms. []

Relevance: Medroxalol and its analogs provide a framework for understanding structure-activity relationships related to adrenergic receptor antagonism. Although N-(1,3-Benzodioxol-5-yl)-4-[amino]benzamide lacks a direct structural resemblance to medroxalol, exploring potential interactions with adrenergic receptors, especially considering the presence of a benzamide moiety, could reveal interesting pharmacological properties.

These related compounds highlight the diverse functionalities and potential therapeutic applications associated with structural motifs found in N-(1,3-Benzodioxol-5-yl)-4-[amino]benzamide. Understanding the specific roles and structure-activity relationships of these related compounds could guide further research and development of novel therapeutic agents.

Properties

Product Name

N-1,3-benzodioxol-5-yl-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]benzamide

Molecular Formula

C23H22N2O7S

Molecular Weight

470.5 g/mol

InChI

InChI=1S/C23H22N2O7S/c1-25(33(27,28)18-9-11-19(29-2)21(13-18)30-3)17-7-4-15(5-8-17)23(26)24-16-6-10-20-22(12-16)32-14-31-20/h4-13H,14H2,1-3H3,(H,24,26)

InChI Key

FYGIQLKOBCNQMT-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.